Selectivity Profile: Hemiacetylcarnitinium is a CAT-Specific Inhibitor with Zero CPT Activity
Hemiacetylcarnitinium's differentiation is rooted in its absolute selectivity for carnitine acetyltransferase (CAT) over carnitine palmitoyltransferase (CPT). In direct head-to-head enzymatic assays, it exhibits potent competitive inhibition of CAT (Ki = 0.89 mM for pigeon breast CAT; Ki = 4.72 mM for crude rat liver CAT) but is neither an inhibitor nor a substrate for purified rat liver CPT [1]. This contrasts sharply with the broad-spectrum aminocarnitines or the CPT-specific hemipalmitoylcarnitinium (HPC) [2]. This unambiguous selectivity is critical for experiments where functional dissection of the carnitine shuttle is required without perturbing mitochondrial long-chain fatty acid oxidation.
| Evidence Dimension | Enzyme Selectivity (CAT vs. CPT) |
|---|---|
| Target Compound Data | CAT Ki = 0.89 mM (pigeon breast); CPT: no inhibition or substrate activity |
| Comparator Or Baseline | Hemipalmitoylcarnitinium (HPC): CPT Ki(app) = 1.6-21.5 µM (depending on substrate), but no CAT inhibition [2] |
| Quantified Difference | Qualitative: Complete selectivity for CAT vs. CPT, unlike comparator which is CPT-selective. |
| Conditions | Purified pigeon breast CAT; purified rat liver CPT; rat liver mitochondria |
Why This Matters
Procurement of Hemiacetylcarnitinium ensures exclusive interrogation of the CAT node in the carnitine shuttle, avoiding the confounding off-target CPT effects seen with non-selective inhibitors or substrates.
- [1] Gandour, R. D., et al. (1986). Active-site probes of carnitine acyltransferases. Inhibition of carnitine acetyltransferase by hemiacetylcarnitinium, a reaction intermediate analogue. Biochemical and Biophysical Research Communications, 138(2), 735–741. View Source
- [2] Gandour, R. D., et al. (1988). Hemipalmitoylcarnitinium, a strong competitive inhibitor of purified hepatic carnitine palmitoyltransferase. Archives of Biochemistry and Biophysics, 267(2), 515–520. View Source
